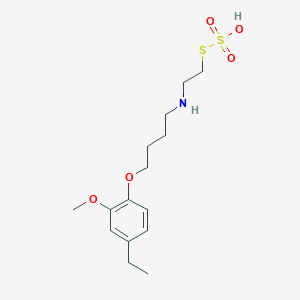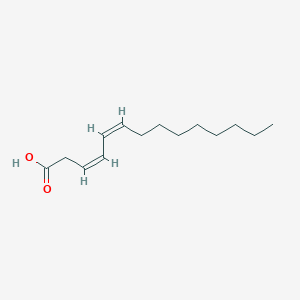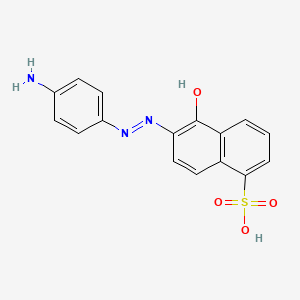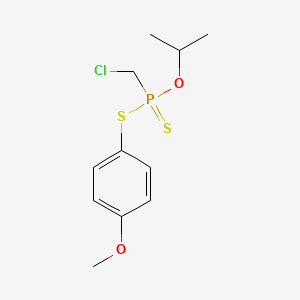
3-(4-Bromo-o-tolyl)-5-methylrhodanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-o-tolyl)-5-methylrhodanine: is a chemical compound with the molecular formula C10H8BrNOS2 and a molecular weight of 302.213 g/mol . This compound is part of the rhodanine family, which is known for its diverse biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-o-tolyl)-5-methylrhodanine typically involves the reaction of 4-bromo-o-tolyl isothiocyanate with methyl rhodanine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(4-Bromo-o-tolyl)-5-methylrhodanine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(4-Bromo-o-tolyl)-5-methylrhodanine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines .
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are explored for their ability to inhibit specific enzymes and proteins involved in disease pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. It is also utilized in the formulation of specialty chemicals and agrochemicals .
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-o-tolyl)-5-methylrhodanine involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity and disrupting biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Vergleich Mit ähnlichen Verbindungen
- 3-(3,4-Dimethoxyphenethyl)-rhodanine
- 3-(4-Ethoxyphenyl)-rhodanine
- 3-(3-Hydroxyphenyl)-rhodanine
- 3-(Para-isopropylbenzylideneamino)-rhodanine
- 3-(Dimethylamino)rhodanine
- 3-Furfuryl-rhodanine
Comparison: Compared to these similar compounds, 3-(4-Bromo-o-tolyl)-5-methylrhodanine is unique due to the presence of the bromine atom and the methyl group on the rhodanine ring. These structural features contribute to its distinct chemical reactivity and biological activity. The bromine atom enhances its ability to participate in substitution reactions, while the methyl group influences its overall stability and solubility .
Eigenschaften
CAS-Nummer |
23517-63-7 |
|---|---|
Molekularformel |
C11H10BrNOS2 |
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
3-(4-bromo-2-methylphenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10BrNOS2/c1-6-5-8(12)3-4-9(6)13-10(14)7(2)16-11(13)15/h3-5,7H,1-2H3 |
InChI-Schlüssel |
NUVSMIWXZZEJEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C(=S)S1)C2=C(C=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


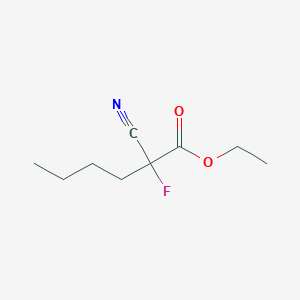
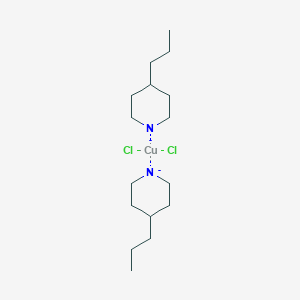
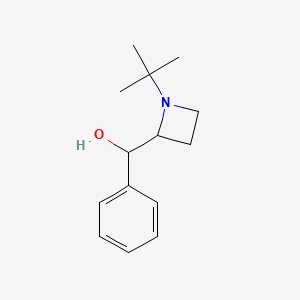
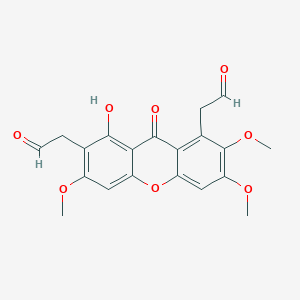
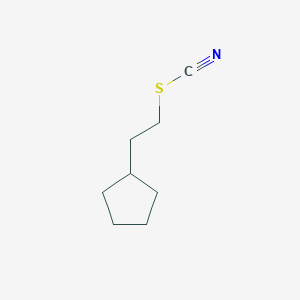
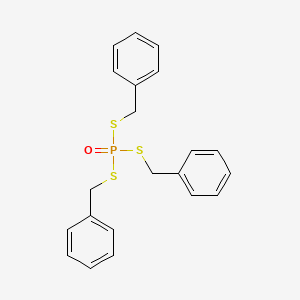

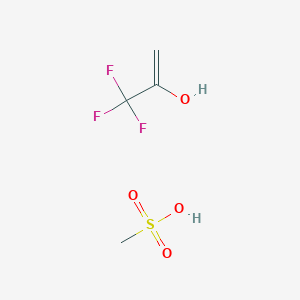
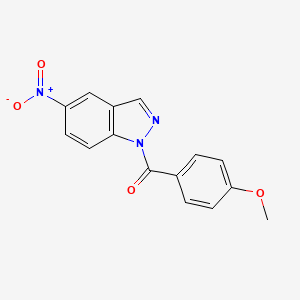
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
